Tosyl-L-glutamic acid

Description

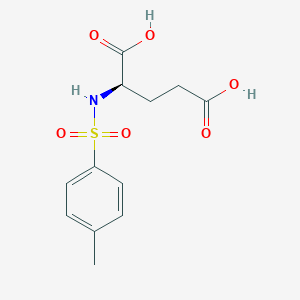

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO6S/c1-8-2-4-9(5-3-8)20(18,19)13-10(12(16)17)6-7-11(14)15/h2-5,10,13H,6-7H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOZKXBAPIYWAT-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301256419 | |

| Record name | N-[(4-Methylphenyl)sulfonyl]-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301256419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4816-80-2 | |

| Record name | N-[(4-Methylphenyl)sulfonyl]-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4816-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(4-Methylphenyl)sulfonyl]-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301256419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(p-tolylsulphonyl)-L-glutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOSYLGLUTAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HXU3N9FF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Tosyl-L-glutamic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tosyl-L-glutamic acid, a derivative of the non-essential amino acid L-glutamic acid, serves as a crucial intermediate and protected building block in organic synthesis and medicinal chemistry.[1][2] Its structure incorporates a tosyl (p-toluenesulfonyl) group attached to the amino function of L-glutamic acid, a modification that imparts specific chemical characteristics useful in multi-step synthetic pathways. This document provides a comprehensive overview of the chemical properties, structural features, and synthesis of this compound, intended for professionals in research and drug development.

Chemical Structure and Identifiers

This compound is characterized by the presence of a chiral center at the alpha-carbon, inherited from the L-glutamic acid precursor, and the attachment of a tosyl protecting group to the nitrogen atom.

References

A Comprehensive Technical Guide to the Synthesis and Purification of N-Tosyl-L-glutamic Acid

This technical guide provides an in-depth overview of the synthesis and purification of N-Tosyl-L-glutamic acid (Tos-Glu-OH), a protected amino acid derivative crucial for various applications in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed experimental protocols, quantitative data, and process workflows.

Introduction

N-Tosyl-L-glutamic acid is a derivative of L-glutamic acid where the amino group is protected by a tosyl (p-toluenesulfonyl) group. This protection strategy is common in peptide synthesis and the development of complex molecules, as it deactivates the nucleophilicity of the amino group, allowing for selective reactions at other functional sites. This guide details a reliable and high-yield method for its preparation and subsequent purification.

Synthesis of N-Tosyl-L-glutamic Acid

The primary synthetic route involves the reaction of L-glutamic acid with p-toluenesulfonyl chloride (tosyl chloride) in an alkaline aqueous medium. The base is essential to deprotonate the amino group, enhancing its nucleophilicity to attack the sulfonyl chloride.

The following protocol is adapted from established chemical literature.[1]

-

Dissolution: Dissolve 14.7 g (0.1 mol) of L-glutamic acid in 100 mL of 2N sodium hydroxide (NaOH) solution.

-

Heating: Heat the solution to approximately 70°C in a water bath.

-

Tosyl Chloride Addition: While stirring, add 22.8 g (0.12 mol) of p-toluenesulfonyl chloride in portions over a period of about 30 minutes.

-

pH Maintenance & Reaction: Continuously add NaOH solution dropwise to maintain the pH of the reaction mixture. Let the reaction proceed at 70°C with stirring for an additional hour.

-

Cooling & Acidification: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice-salt bath to below 0°C.

-

Precipitation: Add concentrated hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 3. This will precipitate the crude N-Tosyl-L-glutamic acid.

-

Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 100 mL portions).

The following table summarizes the key quantitative parameters for the synthesis stage.

| Parameter | Value | Reference |

| L-Glutamic Acid | 14.7 g (0.1 mol) | [1] |

| p-Toluenesulfonyl Chloride | 22.8 g (0.12 mol) | [1] |

| Reaction Temperature | 70°C | [1] |

| Reaction Time | 1.5 hours | [1] |

| Theoretical Yield | 30.13 g | |

| Actual Yield (Crude) | Not specified, proceeds to purification |

Purification of N-Tosyl-L-glutamic Acid

Purification is achieved through a series of steps including decolorization, drying, and recrystallization to isolate the final product in high purity.

This protocol is a continuation of the synthesis procedure, starting with the combined ethyl acetate extracts.[1]

-

Combine Extracts: Combine all ethyl acetate extracts from the synthesis step.

-

Decolorization: Heat the combined solution under reflux and add activated carbon to decolorize the solution.

-

Filtration (1): Filter the hot solution to remove the activated carbon.

-

Drying: Dry the filtrate over anhydrous calcium chloride.

-

Filtration (2): Filter the solution again to remove the desiccant. Wash the desiccant with a small amount of anhydrous ethyl acetate to recover any adsorbed product.

-

Concentration: Concentrate the resulting solution to a volume of approximately 80 mL.

-

Crystallization: Cool the concentrated solution in an ice-salt bath to precipitate the crystalline N-Tosyl-L-glutamic acid.

-

Isolation: Collect the crystals by filtration and dry them.

The table below presents the results obtained after the purification process.

| Parameter | Value | Reference |

| Final Product Mass | 27.7 g | [1] |

| Overall Yield | 92% | [1] |

| Purity (HPLC) | >98.0% | [2] |

| Appearance | White to off-white powder or crystals | [2][3] |

| Melting Point | 130-132°C | [1] |

| Specific Rotation [α]D²⁰ | +22.6 (c=1.10, ethyl acetate) | [1] |

Characterization Data

The identity and purity of the synthesized N-Tosyl-L-glutamic acid are confirmed by its physicochemical and spectroscopic properties.

| Property | Value | Reference |

| CAS Number | 4816-80-2 | [1][2][4] |

| Molecular Formula | C₁₂H₁₅NO₆S | [1][4] |

| Molecular Weight | 301.32 g/mol | [1][4] |

| Synonyms | Tos-Glu-OH, N-p-Tolylsulfonyl-L-glutamic Acid | [2][4] |

| Storage Temperature | Store at < -15°C |

Conclusion

The synthesis and purification of N-Tosyl-L-glutamic acid can be achieved with high yield and purity through a straightforward tosylation reaction followed by extraction and recrystallization. The detailed protocols and workflows provided in this guide offer a reliable methodology for obtaining this important compound for research and development purposes. Adherence to the described conditions, particularly pH control during synthesis and thoroughness in the purification steps, is critical for achieving the desired outcome.

References

Spectroscopic Profile of Tosyl-L-glutamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tosyl-L-glutamic acid (Ts-L-Glu), a protected derivative of the non-essential amino acid L-glutamic acid. The tosyl protecting group is frequently utilized in peptide synthesis and other areas of organic chemistry to mask the reactivity of the amino group. Understanding the spectroscopic characteristics of Ts-L-Glu is crucial for its synthesis, purification, and characterization.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 4816-80-2[1][2] |

| Molecular Formula | C₁₂H₁₅NO₆S[1][2][3] |

| Molecular Weight | 301.32 g/mol [1][2] |

| Melting Point | 131.0 °C[1] |

| Appearance | Solid[4] |

Spectroscopic Data

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for L-glutamic acid and the anticipated data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for L-glutamic acid.

¹H NMR Data of L-Glutamic Acid (in D₂O)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 3.747 | Triplet | α-CH |

| 2.339 | Multiplet | γ-CH₂ |

| 2.078 | Multiplet | β-CH₂ |

Data sourced from the Biological Magnetic Resonance Bank (BMRB) entry bmse000037.[5]

¹³C NMR Data of L-Glutamic Acid (in D₂O)

| Chemical Shift (ppm) | Assignment |

| 184.088 | γ-COOH |

| 177.360 | α-COOH |

| 57.357 | α-CH |

| 36.200 | γ-CH₂ |

| 29.728 | β-CH₂ |

Data sourced from the Biological Magnetic Resonance Bank (BMRB) entry bmse000037.[5]

Expected ¹H and ¹³C NMR Spectral Changes for this compound:

Upon N-tosylation of L-glutamic acid, the following changes in the NMR spectra are expected:

-

¹H NMR:

-

The appearance of signals corresponding to the tosyl group: two doublets in the aromatic region (typically ~7.3-7.8 ppm) for the four aromatic protons and a singlet around 2.4 ppm for the methyl protons.

-

The signal for the α-proton (α-CH) will likely shift downfield due to the electron-withdrawing effect of the tosyl group.

-

The NH proton of the sulfonamide will appear as a singlet, the chemical shift of which can be solvent-dependent.

-

-

¹³C NMR:

-

The appearance of four new signals in the aromatic region for the tosyl group carbons (typically between 125 and 145 ppm).

-

A signal for the methyl carbon of the tosyl group will appear around 21 ppm.

-

The α-carbon (α-CH) signal is expected to shift slightly downfield.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Key IR Absorptions of L-Glutamic Acid

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400-2500 (broad) | O-H stretch (carboxylic acid) and N-H stretch (amine) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1640 | N-H bend (amine) |

Characteristic regions for amino acids.

Expected IR Spectral Changes for this compound:

The IR spectrum of this compound is expected to show:

-

Characteristic strong absorptions for the sulfonyl group (S=O stretches) around 1350 cm⁻¹ and 1160 cm⁻¹.

-

The N-H stretching vibration of the sulfonamide group will be present, typically around 3300 cm⁻¹.

-

The broad O-H and N-H stretching bands of the parent amino acid will be replaced by more defined peaks.

-

The C=O stretching of the carboxylic acid groups will remain.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry Data of L-Glutamic Acid

| m/z | Interpretation |

| 147 | [M]⁺ (Molecular Ion) |

| 129 | [M - H₂O]⁺ |

| 102 | [M - COOH]⁺ |

| 84 | [M - COOH - H₂O]⁺ |

Common fragmentation patterns for amino acids.

Expected Mass Spectrum of this compound:

The mass spectrum of this compound is expected to show:

-

A molecular ion peak [M]⁺ at m/z = 301, corresponding to its molecular weight.

-

A peak for the protonated molecule [M+H]⁺ at m/z = 302 in soft ionization techniques like electrospray ionization (ESI).

-

Characteristic fragmentation patterns including the loss of the tosyl group (m/z 155) and fragments of the glutamic acid moiety. Predicted collision cross section data suggests adducts such as [M+Na]⁺ and [M-H]⁻ would also be observable.[6]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of a solid organic compound like this compound are provided below.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the compound.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (0 ppm).

-

Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. Standard acquisition parameters should be used, and these may be optimized as needed.

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of solvents.

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules like amino acid derivatives.

-

Data Acquisition: Acquire the mass spectrum. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation data.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive characterization, it is essential to acquire and interpret the actual experimental spectra of the synthesized compound.

References

- 1. N-Tosyl-L-glutamic acid | 4816-80-2 | FT28349 | Biosynth [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. N-Tosyl-L-glutamic Acid | LGC Standards [lgcstandards.com]

- 4. echemi.com [echemi.com]

- 5. bmse000037 L-Glutamic Acid at BMRB [bmrb.io]

- 6. PubChemLite - N-tosyl-l-glutamic acid (C12H15NO6S) [pubchemlite.lcsb.uni.lu]

Physical properties of Tosyl-L-glutamic acid melting point and solubility

A Technical Guide to the Physical Properties of Tosyl-L-glutamic Acid

This technical guide provides a detailed overview of the core physical properties of this compound, with a specific focus on its melting point and solubility. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical and Chemical Properties

This compound, also known as N-(p-Tolylsulfonyl)-L-glutamic acid, is a protected form of the amino acid L-glutamic acid.[1] Its chemical structure incorporates a tosyl group, which influences its physical and chemical characteristics.

| Property | Value | Reference |

| CAS Number | 4816-80-2 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₅NO₆S | [1][2][3][4] |

| Molecular Weight | 301.32 g/mol | [1][2][3][4] |

| Appearance | White to light yellow powder; Off-white solid | [2][4][5] |

| Stability | Hygroscopic | [2][4][5] |

Melting Point

The melting point of this compound has been reported across a range, which is common for chemical compounds and can be influenced by purity and experimental conditions.

| Reported Melting Point | Reference |

| 131.00 °C | |

| 122-137 °C | [4][5][6][7] |

| 120.0-130.0 °C | [2] |

| 121.0-125.0 °C | [2] |

The variation in the reported melting point values suggests that the measurement is sensitive to the crystalline form and purity of the sample.

Solubility

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2][4][5][6] |

| Methanol | Soluble | [2][4][5][6] |

Experimental Protocols

While specific experimental protocols for determining the physical properties of this compound were not detailed in the search results, standard methodologies are outlined below.

Melting Point Determination

A common method for determining the melting point of a solid crystalline substance like this compound is through the use of a melting point apparatus.

Apparatus:

-

Melting point apparatus (e.g., digital melting point device or Thiele tube)

-

Capillary tubes

-

Sample of this compound

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely liquid (liquefaction) are recorded. This range is reported as the melting point.

Solubility Determination

A general protocol for qualitatively assessing the solubility of a compound in various solvents is as follows.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Balance

-

Spatula

-

Various solvents (e.g., DMSO, Methanol, water, ethanol)

Procedure:

-

Sample Preparation: A pre-determined amount of this compound (e.g., 10 mg) is weighed and placed into a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

-

Mixing: The mixture is agitated using a vortex mixer for a set period (e.g., 1-2 minutes) to facilitate dissolution.

-

Observation: The solution is visually inspected for the presence of undissolved solid.

-

Classification:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid remains, but a significant portion has dissolved.

-

Insoluble: The solid does not appear to have dissolved.

-

Visualizations

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a chemical compound like this compound.

Caption: Workflow for determining the melting point and solubility of a chemical compound.

References

- 1. scbt.com [scbt.com]

- 2. ruifuchem.com [ruifuchem.com]

- 3. clearsynth.com [clearsynth.com]

- 4. N-(p-Tolylsulphonyl)-L-glutamic acid | 4816-80-2 [amp.chemicalbook.com]

- 5. 4816-80-2 CAS MSDS (N-(p-Tolylsulphonyl)-L-glutamic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. N-(p-Tolylsulphonyl)-L-glutamic acid CAS#: 4816-80-2 [amp.chemicalbook.com]

- 7. chemwhat.com [chemwhat.com]

A Technical Guide to Tosyl-L-glutamic Acid (CAS 4816-80-2) for Researchers and Drug Development Professionals

Abstract

Tosyl-L-glutamic acid (CAS 4816-80-2), also known as N-p-Tolylsulfonyl-L-glutamic acid, is a protected derivative of the non-essential amino acid L-glutamic acid. Its primary role in scientific research is as an intermediate in organic synthesis, particularly in peptide synthesis where the tosyl group serves as a stable protecting group for the amine functional group of glutamic acid. This allows for selective reactions at the carboxylic acid sites. While direct biological activity of this compound is not extensively documented, the profound importance of its parent molecule, L-glutamic acid, as the principal excitatory neurotransmitter in the central nervous system and its role in metabolic pathways relevant to cancer, positions this derivative as a valuable tool for developing probes and potential therapeutics targeting these systems. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and explores its applications and the biological context of its core structure.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline powder.[1][2] Its key properties are summarized below, providing essential data for laboratory handling, reaction planning, and analytical characterization.

| Property | Value | References |

| CAS Number | 4816-80-2 | [1][3][4] |

| Molecular Formula | C₁₂H₁₅NO₆S | [3][4] |

| Molecular Weight | 301.32 g/mol | [3][4] |

| IUPAC Name | (2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid | |

| Synonyms | N-p-Tolylsulfonyl-L-glutamic acid, (+)-p-Toluenesulfonylglutamic acid, Tosylglutamic acid, Tos-Glu-OH | [1][3][4] |

| Appearance | White to off-white or light yellow powder | [1][2] |

| Melting Point | 130-132 °C | [5] |

| Boiling Point | 534.2 °C | [3][6] |

| Flash Point | 276.9 °C | [3] |

| Purity | >98.0% (HPLC) | [1] |

| Optical Rotation | [α]²⁰D = +22.6 (c=1.10, ethyl acetate) | [5] |

| Storage Conditions | Store at < -15°C | [3] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N--INVALID-LINK--C(=O)O | [3] |

Synthesis and Purification

The synthesis of this compound is achieved through the reaction of L-glutamic acid with p-toluenesulfonyl chloride (tosyl chloride) in an alkaline aqueous solution. The tosyl group selectively attaches to the amino group of L-glutamic acid.

Experimental Protocol: Synthesis of N-(p-Tolylsulphonyl)-L-glutamic acid

This protocol is adapted from a standard procedure with a reported yield of 92%.[5]

Materials:

-

L-Glutamic acid (0.1 mol, 14.7 g)

-

p-Toluenesulfonyl chloride (Tosyl chloride) (0.12 mol, 22.8 g)

-

2N Sodium hydroxide (NaOH) solution

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Activated carbon

-

Anhydrous calcium chloride

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 14.7 g (0.1 mol) of L-glutamic acid in 100 mL of 2N NaOH solution. Heat the solution to approximately 70°C using a water bath.[5]

-

Addition of Tosyl Chloride: While stirring the heated solution, add 22.8 g (0.12 mol) of p-tosylchloride in portions over a period of about 30 minutes.[5]

-

pH Maintenance and Reaction: Continuously add 2N NaOH solution dropwise to maintain the pH of the reaction mixture at an alkaline level. Continue stirring at 70°C for 1 hour.[5]

-

Acidification: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice-salt bath to below 0°C.[5] Slowly add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 3. A precipitate should form.[5]

-

Extraction: Extract the product from the acidified aqueous mixture with ethyl acetate (3 x 100 mL portions).[5]

-

Purification and Isolation:

-

Combine all ethyl acetate extracts.

-

Add activated carbon to the combined extracts and heat under reflux to decolorize the solution.[5]

-

Filter the hot solution to remove the activated carbon.

-

Dry the filtrate over anhydrous calcium chloride, then filter again to remove the desiccant.[5]

-

Concentrate the resulting solution to a volume of approximately 80 mL.[5]

-

Cool the concentrated solution in an ice-salt bath to precipitate the crystalline product, L-(+)-N-p-tosylglutamic acid.[5]

-

Collect the crystals by filtration and dry under vacuum.

-

Synthesis Workflow Diagram

Caption: Workflow for the Synthesis of this compound.

Applications in Research and Drug Development

Protecting Group Chemistry

The primary application of this compound is as a protected form of L-Glutamic Acid.[4] The tosyl group is robust and stable under a variety of reaction conditions, making it an excellent protecting group for the amine during complex multi-step syntheses, such as peptide synthesis.[7] This allows for the selective modification of the α- and γ-carboxyl groups without interference from the nucleophilic amine.

Potential for Drug Discovery

While this compound itself is not an active pharmaceutical ingredient, its structural components are highly relevant in drug development.

-

Neuroprotective Agent Research: Derivatives of tosyl-polyamines have been shown to act as neuroprotective agents by inhibiting N-methyl-D-aspartate (NMDA) receptors.[8] These compounds penetrate the NMDA receptor channel pore, suggesting that the tosyl group can be incorporated into molecules designed to modulate glutamate receptor activity.[8] This opens an avenue for using this compound as a scaffold or starting material for developing novel glutamate receptor antagonists.

-

Drug Delivery Systems: The parent L-glutamic acid is the monomer unit for poly(α-L-glutamic acid) (PGA), a biocompatible and biodegradable polymer extensively studied for drug delivery systems.[9][10] PGA-based nanomaterials are used to create prodrugs and targeted delivery vehicles for cancer therapy.[9][10] Modified glutamic acid derivatives are central to the rational design of these advanced delivery platforms.

-

Anticancer Research: Cancer cells often exhibit altered glutamine and glutamate metabolism, a process known as glutaminolysis, to fuel their rapid proliferation.[11] This makes enzymes in the glutamate metabolic pathway attractive targets for anticancer drugs.[12] Glutamic acid derivatives can be designed to interfere with these pathways.[11][12]

Biological Context: The Role of L-Glutamic Acid

To appreciate the potential applications of this compound, it is essential to understand the biological roles of its parent molecule, L-glutamic acid (glutamate).

Glutamate as a Neurotransmitter

L-glutamic acid is the most abundant excitatory neurotransmitter in the vertebrate nervous system.[13] It is fundamental to nearly all aspects of brain function, including learning, memory, and synaptic plasticity.[14][15] Glutamate exerts its effects by binding to and activating ionotropic receptors (such as NMDA and AMPA receptors) and metabotropic G-protein coupled receptors on postsynaptic neurons.[13][16] The activation of these receptors leads to the influx of positive ions (like Na⁺ and Ca²⁺), causing depolarization of the postsynaptic membrane and propagation of the nerve impulse.[17]

Simplified Glutamate Signaling Pathway

Caption: Simplified Glutamate Neurotransmitter Signaling Pathway.

Glutamate Metabolism in Cancer

Many cancer cells are highly dependent on glutamine and glutamate for survival and growth.[11] Glutamate is a key metabolic hub, providing nitrogen for nucleotide synthesis and carbon skeletons to replenish the tricarboxylic acid (TCA) cycle.[11] It is also a precursor for the synthesis of glutathione, a critical antioxidant that protects cancer cells from oxidative stress.[11] This metabolic dependency, often termed "glutamine addiction," makes the enzymes and transporters involved in glutamate metabolism promising targets for cancer therapy.

Analytical Characterization

While specific, publicly available spectra for this compound (CAS 4816-80-2) are not provided in the search results, its structure allows for predictable characterization by standard analytical methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic peaks for the aromatic protons of the tosyl group, the methyl group singlet, and the protons of the glutamic acid backbone. ¹³C NMR would similarly show distinct signals for the aromatic, carbonyl, and aliphatic carbons. Hydrogen bonding can influence the chemical shifts of the N-H and O-H protons.[18]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the S=O stretches of the sulfonamide group, the C=O stretches of the two carboxylic acid groups, and the N-H and O-H stretching vibrations.[18]

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of 301.32 g/mol and show predictable fragmentation patterns, including the loss of the tosyl group or carboxylic acid moieties.

Conclusion

This compound is a well-defined chemical entity with a straightforward and high-yielding synthesis. It serves as a crucial building block in organic and medicinal chemistry, primarily by providing a protected form of L-glutamic acid for use in multi-step synthetic routes. While its direct biological applications are still emerging, its structural relationship to the vital neurotransmitter L-glutamate and the metabolic roles of this amino acid in diseases like cancer highlight its significant potential as a tool for developing novel therapeutics and chemical probes. For researchers in drug development, this compound represents a versatile intermediate for accessing complex molecules designed to interact with the glutamatergic system and key metabolic pathways.

References

- 1. ruifuchem.com [ruifuchem.com]

- 2. biosynth.com [biosynth.com]

- 3. N-Tosyl-L-glutamic acid | 4816-80-2 | FT28349 | Biosynth [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. N-(p-Tolylsulphonyl)-L-glutamic acid synthesis - chemicalbook [chemicalbook.com]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 4816-80-2 Name: N-(p-tolylsulphonyl)-L-glutamic acid [xixisys.com]

- 7. nbinno.com [nbinno.com]

- 8. Neuroprotection by tosyl-polyamine derivatives through the inhibition of ionotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances in Poly(α- L-glutamic acid)-Based Nanomaterials for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Glutamic acid as anticancer agent: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glutamic acid - Wikipedia [en.wikipedia.org]

- 14. What is the mechanism of Glutamic Acid? [synapse.patsnap.com]

- 15. L-Glutamic Acid | C5H9NO4 | CID 33032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Merging Signaling with Structure: Functions and Mechanisms of Plant Glutamate Receptor Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Signaling Role of Glutamate in Plants [frontiersin.org]

- 18. H-bonding effects on the IR and NMR spectra of N-tosyl-amino acid 2,6-bishydroxylmethyl pyridine monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of Precision in Peptide Chemistry: A Technical Guide to the Discovery and Application of Tosylated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The controlled, stepwise synthesis of peptides is a cornerstone of modern biochemistry and pharmaceutical development. This achievement was contingent on the development of reliable methods for the temporary protection of reactive functional groups on amino acids. The introduction of the p-toluenesulfonyl (tosyl) group as a stable and reliable protecting moiety for the α-amino group of amino acids marked a significant milestone in this endeavor. This technical guide provides an in-depth exploration of the discovery and historical context of tosylated amino acids, detailed classical and contemporary experimental protocols for their synthesis, and a summary of their quantitative data. Furthermore, it delves into the application of tosylated amino acid derivatives as powerful tools in the study of biological systems, with a particular focus on their role as enzyme inhibitors.

Historical Context: The Quest for a Controlled Peptide Synthesis

The early 20th century witnessed groundbreaking work by pioneers like Theodor Curtius and Emil Fischer, who laid the foundational principles of peptide chemistry. In 1882, Curtius reported the synthesis of the first protected peptide, and in 1901, Fischer achieved the synthesis of the first dipeptide, glycylglycine, in the lab.[1] Despite these monumental achievements, the synthesis of longer peptides with a defined sequence remained a formidable challenge due to the multiple reactive groups on amino acids, which led to uncontrolled polymerization.

A significant breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz) group, the first truly practical and widely adopted protecting group for the α-amino function of amino acids. This development ushered in an era of controlled peptide synthesis. Hot on the heels of this innovation, the term "tosyl" was proposed in 1933 by German chemists Kurt Hess and Robert Pfleger for the p-toluenesulfonyl group.[2] The stability of the resulting N-tosyl sulfonamide bond to acidic and basic conditions, which were commonly used in peptide synthesis, made it an attractive candidate for an amino-protecting group.

While the precise first synthesis of a simple N-tosylated amino acid for peptide synthesis is not definitively documented in a single seminal paper, its use became established in the years following the introduction of the Cbz group. The tosyl group offered an alternative with different stability and deprotection characteristics, providing chemists with a greater toolkit for complex synthetic challenges.

Synthesis of Tosylated Amino Acids: Classical Experimental Protocols

The classical method for the synthesis of N-tosylated amino acids involves the reaction of a free amino acid with p-toluenesulfonyl chloride (TsCl) under alkaline conditions, a variation of the Schotten-Baumann reaction. The alkaline medium, typically an aqueous solution of sodium hydroxide or sodium carbonate, serves to deprotonate the amino group, rendering it nucleophilic, and to neutralize the hydrochloric acid byproduct.

General Procedure for the N-Tosylation of Amino Acids (Classical Method)

Materials:

-

Amino acid

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Litmus paper or pH indicator

Protocol:

-

Dissolution of the Amino Acid: The amino acid (1.0 equivalent) is dissolved in a 1 M aqueous solution of sodium hydroxide (2.0-3.0 equivalents). The solution is cooled in an ice bath to 0-5 °C.

-

Addition of p-Toluenesulfonyl Chloride: p-Toluenesulfonyl chloride (1.1-1.2 equivalents) is added portion-wise to the vigorously stirred, cold amino acid solution. The temperature is carefully maintained below 10 °C throughout the addition.

-

Reaction: The reaction mixture is stirred vigorously at room temperature for 2-4 hours. The completion of the reaction can be monitored by the disappearance of the pungent smell of TsCl. The solution should remain alkaline to litmus paper throughout the reaction; if not, small amounts of 1 M NaOH are added.

-

Work-up: The reaction mixture is transferred to a separatory funnel and washed with diethyl ether (2 x 50 mL) to remove any unreacted p-toluenesulfonyl chloride and other non-polar impurities.

-

Precipitation of the Tosylated Amino Acid: The aqueous layer is cooled in an ice bath and acidified with concentrated hydrochloric acid until the pH is approximately 2-3 (strongly acidic to litmus paper). The N-tosylated amino acid, being insoluble in acidic aqueous solution, precipitates out as a white solid.

-

Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Quantitative Data for Classically Synthesized N-Tosyl-Amino Acids

The following table summarizes the reported yields and melting points for a selection of N-tosylated amino acids prepared using classical methods. It is important to note that these values are historical and may vary depending on the specific experimental conditions and the purity of the starting materials.

| Amino Acid | N-Tosyl Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| Glycine | N-Tosyl-Glycine | C₉H₁₁NO₄S | 229.25 | 85-95 | 147-149 |

| L-Alanine | N-Tosyl-L-Alanine | C₁₀H₁₃NO₄S | 243.28 | 80-90 | 134-136 |

| L-Phenylalanine | N-Tosyl-L-Phenylalanine | C₁₆H₁₇NO₄S | 319.38 | 90-98 | 131-133 |

| L-Leucine | N-Tosyl-L-Leucine | C₁₃H₁₉NO₄S | 285.36 | 85-95 | 120-122 |

| L-Aspartic Acid | N-Tosyl-L-Aspartic Acid | C₁₁H₁₃NO₆S | 287.29 | 75-85 | 188-190 |

| L-Glutamic Acid | N-Tosyl-L-Glutamic Acid | C₁₂H₁₅NO₆S | 301.32 | 70-80 | 144-146 |

Deprotection of N-Tosyl Amino Acids

A significant drawback of the tosyl group is its high stability, which requires harsh conditions for its removal. The most common method for the deprotection of N-tosyl amino acids is reductive cleavage using sodium in liquid ammonia. This method is highly effective but requires specialized equipment and careful handling of hazardous materials. Other methods include treatment with hydrobromic acid in acetic acid at elevated temperatures. The robust nature of the tosyl group makes it unsuitable for the synthesis of sensitive peptides but valuable in situations where a highly stable protecting group is required.

Application of Tosylated Amino Acids in Biological Research: Enzyme Inhibition

Beyond their role in peptide synthesis, derivatives of tosylated amino acids have become invaluable tools for studying biological processes, particularly as enzyme inhibitors. A prime example is Nα-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK) , a derivative of N-tosyl-L-phenylalanine.

Mechanism of Serine Protease Inhibition by TPCK

TPCK is a classic irreversible inhibitor of chymotrypsin and other chymotrypsin-like serine proteases. Its mechanism of action is a textbook example of affinity labeling, where the inhibitor mimics the substrate to gain access to the enzyme's active site, and then covalently modifies a key catalytic residue.

The process can be broken down into the following steps:

-

Substrate Mimicry: The N-tosyl-L-phenylalanine moiety of TPCK resembles the preferred substrates of chymotrypsin, which cleaves peptide bonds after large hydrophobic amino acids like phenylalanine, tyrosine, and tryptophan. This structural similarity allows TPCK to bind specifically and with high affinity to the active site of the enzyme.

-

Covalent Modification: Once bound, the chloromethyl ketone group of TPCK is positioned in close proximity to the nucleophilic imidazole side chain of the catalytic histidine residue (Histidine-57 in chymotrypsin). The histidine nitrogen attacks the carbon of the chloromethyl group in a nucleophilic substitution reaction, displacing the chloride ion.

-

Irreversible Inactivation: This reaction forms a stable covalent bond between TPCK and the histidine residue, effectively alkylating the active site. This permanent modification of a crucial catalytic residue renders the enzyme catalytically inactive.

The following diagram illustrates the workflow of TPCK-mediated inhibition of chymotrypsin:

References

An In-depth Technical Guide to the Tosyl Protection of Glutamic Acid

This guide provides a comprehensive overview of the mechanism, experimental protocols, and deprotection strategies for the tosyl protection of glutamic acid. It is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis who utilize amino acid-protecting group chemistry.

Introduction: The Role of the Tosyl Group in Amino Acid Chemistry

In the intricate field of organic synthesis, particularly in peptide chemistry and the development of active pharmaceutical ingredients, the use of protecting groups is fundamental. These chemical moieties temporarily mask reactive functional groups, preventing them from undergoing unwanted reactions during a synthetic sequence. The p-toluenesulfonyl group, commonly known as the tosyl group (Ts), is a well-established and robust protecting group for primary and secondary amines.[1][2]

Derived from p-toluenesulfonyl chloride (TsCl), the tosyl group forms a stable sulfonamide linkage with the amino group of an amino acid like glutamic acid.[3][4] This stability is crucial, as the sulfonamide is resistant to a wide range of reaction conditions, including acidic and oxidative environments. However, the very stability of this bond necessitates specific and often harsh conditions for its removal, a critical consideration in multi-step syntheses.[2][5] This guide will delve into the specifics of applying and removing this protecting group for glutamic acid, a key amino acid in numerous biological processes.

Mechanism of N-Tosylation of Glutamic Acid

The protection of glutamic acid with a tosyl group selectively targets the α-amino group to form N-Tosyl-L-glutamic acid.[2] The reaction is typically carried out in an aqueous basic solution.

2.1. Reaction and Regioselectivity

The key to the selective N-tosylation lies in the careful control of pH. The reaction is performed under basic conditions (e.g., using sodium hydroxide), which serves two primary purposes:

-

Deprotonation of the Ammonium Group: In its zwitterionic form, the amino group of glutamic acid is protonated (-NH3+). The base removes a proton, converting it into a free amino group (-NH2), which is a potent nucleophile.

-

Deprotonation of Carboxylic Acid Groups: The base also deprotonates the two carboxylic acid groups to form carboxylate anions (-COO⁻). These carboxylates are significantly less nucleophilic than the free amino group, effectively preventing them from reacting with the tosyl chloride.

The free amino group then acts as the nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable N-S sulfonamide bond. The overall reaction is a nucleophilic acyl substitution on the sulfonyl sulfur.

2.2. Reaction Mechanism Diagram

The following diagram illustrates the step-by-step mechanism for the N-tosylation of glutamic acid.

Experimental Protocols & Data

The synthesis of N-Tosyl-L-glutamic acid is a well-documented procedure. The following protocol is adapted from established methods and provides a reliable pathway to the desired product.

3.1. Detailed Experimental Protocol

-

Dissolution: Dissolve L-glutamic acid (0.1 mol, 14.7 g) in 100 mL of 2N sodium hydroxide (NaOH) solution.

-

Heating: Gently heat the solution in a water bath to approximately 70°C.

-

Addition of TsCl: While stirring, add p-toluenesulfonyl chloride (0.12 mol, 22.8 g) in portions over a period of about 30 minutes.

-

pH Control: Continuously add a separate NaOH solution dropwise to maintain the reaction mixture's pH at approximately 8. This is critical to ensure the amino group remains deprotonated and nucleophilic.

-

Reaction: Maintain the reaction at 70°C with stirring for 1 hour after the addition of TsCl is complete.

-

Cooling & Acidification: Cool the reaction mixture to room temperature, then further cool in an ice-salt bath to below 0°C.

-

Precipitation: Carefully add concentrated hydrochloric acid (HCl) dropwise until the pH of the solution reaches approximately 3. This protonates the carboxylate groups, causing the N-Tosyl-L-glutamic acid to precipitate.

-

Extraction: Extract the product from the aqueous solution using ethyl acetate (3 x 100 mL portions).

-

Purification: Combine the organic extracts. The combined solution can be decolorized with activated carbon, dried over an anhydrous desiccant (e.g., anhydrous calcium chloride), filtered, and concentrated under reduced pressure to yield the crystalline product.[6]

3.2. Quantitative Data Summary

The following table summarizes the quantitative data from a representative synthesis protocol.[6]

| Parameter | Value |

| Starting Material | L-Glutamic acid |

| Reagent | p-Toluenesulfonyl chloride (TsCl) |

| Base | Sodium Hydroxide (NaOH) |

| Reaction Temperature | 70°C |

| Reaction Time | 1.5 hours (total) |

| Final pH for Precipitation | ~3 |

| Reported Yield | 92% |

| Melting Point | 130-132°C |

3.3. Experimental Workflow Diagram

This diagram outlines the major steps in a typical laboratory workflow for the tosylation of glutamic acid.

Mechanisms of Deprotection

The high stability of the sulfonamide bond means that deprotection requires specific and often vigorous conditions. The two primary strategies are acidic cleavage and reductive cleavage.[2][5]

4.1. Acidic Cleavage (HBr in Acetic Acid)

One of the most common methods for removing a tosyl group from an amine is by heating with a strong acid mixture, such as 33% hydrogen bromide (HBr) in acetic acid.[7]

The mechanism involves the protonation of one of the sulfonyl oxygen atoms by the strong acid. This makes the sulfur atom more electrophilic. The bromide ion (Br⁻), a good nucleophile, then attacks the sulfur atom. This is followed by a series of steps leading to the cleavage of the N-S bond, liberating the free amine (as its ammonium bromide salt) and forming tosyl bromide.

4.2. Reductive Cleavage (Sodium Naphthalenide)

A milder, alternative approach involves reductive cleavage using a potent single-electron transfer (SET) agent like sodium naphthalenide.[6] This method is particularly useful when acid-sensitive functional groups are present elsewhere in the molecule.

The mechanism is initiated by the transfer of an electron from the sodium naphthalenide radical anion to the tosyl group's aromatic ring. This generates a new radical anion species, which rapidly fragments, cleaving the N-S bond to produce a sulfinate anion and an amino radical. The amino radical is then reduced by a second equivalent of sodium naphthalenide to form an amide anion, which is subsequently protonated during aqueous workup to yield the free amine.[6][8]

Conclusion

The tosyl group serves as a highly effective and stable protecting group for the α-amino function of glutamic acid. Its installation is a high-yield, regioselective process achieved under controlled basic conditions that favor nucleophilic attack from the amino group. While the resulting sulfonamide is robust, its cleavage requires specific, powerful reagents. The choice between harsh acidic conditions (HBr/AcOH) and milder reductive methods (sodium naphthalenide) depends on the overall synthetic strategy and the tolerance of other functional groups within the molecule. A thorough understanding of these protection and deprotection mechanisms is essential for the successful application of tosyl-protected glutamic acid in complex organic synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Tosyl group - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]

- 5. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]

- 6. faculty.fiu.edu [faculty.fiu.edu]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of Tosyl-L-glutamic Acid as a Chiral Building Block

Introduction

In the realm of modern organic synthesis and drug discovery, the use of chiral building blocks is paramount for the construction of enantiomerically pure molecules.[1][2] The stereochemistry of a molecule dictates its biological activity, making control over chiral centers a critical aspect of pharmaceutical development.[1] L-Glutamic acid, a readily available and inexpensive amino acid, serves as an excellent starting material in the chiral pool.[3] By protecting its amino group with a tosyl (p-toluenesulfonyl) group, we form N-Tosyl-L-glutamic acid, a versatile and stable chiral building block.[4][5] The tosyl group not only protects the amine from unwanted reactions but also activates adjacent positions for certain transformations and can serve as a bulky stereodirecting group.[6][7]

This technical guide explores the multifaceted role of N-Tosyl-L-glutamic acid and its derivatives in asymmetric synthesis. We will delve into its synthesis, physicochemical properties, and its application as a precursor for other valuable chiral synthons, such as N-Tosyl-pyroglutamic acid derivatives, which are instrumental in creating diverse molecular architectures.

Physicochemical Properties of N-Tosyl-L-glutamic Acid

N-Tosyl-L-glutamic acid is a white to off-white crystalline solid. Its key properties are summarized in the table below, providing essential data for its use in a laboratory setting.[5][8][9][10]

| Property | Value | Reference |

| CAS Number | 4816-80-2 | [5][8][9] |

| Molecular Formula | C₁₂H₁₅NO₆S | [5][8] |

| Molecular Weight | 301.32 g/mol | [5][8] |

| Appearance | White to Light Yellow/Off-white Powder or Crystals | [9][10] |

| Melting Point | 131 °C | [8] |

| Boiling Point | 534.20 °C | [8] |

| Purity | >98.0% (HPLC) | [9][10] |

| Solubility | Soluble in DMSO, Methanol | [9] |

| Storage | Cool & Dry Place (2–8°C) or < -15°C | [8][9] |

Core Applications as a Chiral Building Block

The utility of N-Tosyl-L-glutamic acid stems from its ability to be transformed into various chiral intermediates, most notably derivatives of pyroglutamic acid. The internal cyclization of glutamic acid forms the rigid five-membered lactam ring of pyroglutamic acid, a privileged scaffold in medicinal chemistry.[3][11] The tosyl group enhances the reactivity of this scaffold, particularly for ring-opening reactions.[6]

Synthesis of N-Tosyl-Pyroglutamate Derivatives and Their Application in Diastereoselective Reactions

A primary application of N-Tosyl-L-glutamic acid is its conversion into N-Tosyl-pyroglutamic acid and its derivatives. This is often achieved by first forming pyroglutamic acid from L-glutamic acid via dehydration, followed by N-tosylation.[3] The resulting N-tosyl lactam is an activated system susceptible to nucleophilic attack. This strategy allows for the diastereoselective synthesis of a wide range of glutamic acid derivatives.[6]

The general workflow involves the preparation of an N-tosyl lactam, often derived from (L)-pyroglutamic acid, which can be achieved in several steps with good yields.[6] This activated lactam can then undergo nucleophilic ring-opening to generate diverse, optically active products.[6]

The ring-opening of these N-tosyl lactams proceeds with high yields, providing access to a library of chiral compounds. The table below summarizes quantitative data from key experiments involving the ring-opening of a solid-phase bound N-tosyl lactam.[6]

| Nucleophile | Product | Yield | Reference |

| Sodium Methanoate | Methyl N-tosylamino ester ((-)-10) | 91% | [6] |

| Sodium Propanolate | n-Propyl N-tosylamino ester ((-)-11) | 80% | [6] |

| Benzylamine | N-tosyl amine ((+)-12) | 94% | [6] |

| (S)-Phenylethylamine | Diastereomeric N-tosyl amine ((-)-13) | 77% | [6] |

Precursor for Chiral Ligands in Asymmetric Catalysis

The defined stereochemistry and functional handles of this compound and its derivatives make them excellent candidates for the synthesis of chiral ligands. These ligands can coordinate with metal centers to create catalysts for a wide array of asymmetric transformations, such as hydrogenations, arylations, and cycloadditions.[12] While direct synthesis of ligands from N-Tosyl-L-glutamic acid is less commonly cited, the logical progression from this chiral building block to a functional chiral ligand is a key strategy in catalyst design.

Role in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), protecting the α-amino group of an amino acid is crucial to ensure sequential and controlled chain elongation.[7][13] The tosyl group is a robust protecting group for this purpose. N-Tosyl-L-glutamic acid can be used in peptide synthesis, where the tosyl group prevents unwanted side reactions at the nitrogen terminus while the carboxylic acid groups are activated for coupling. Its stability and the specific conditions required for its removal allow for orthogonal protection strategies in the synthesis of complex peptides.[7]

Key Experimental Protocols

Synthesis of N-(p-Tolylsulphonyl)-L-glutamic Acid

This protocol describes the direct tosylation of L-glutamic acid.

-

Materials: L-glutamic acid (14.7 g, 0.1 mol), 2N NaOH solution (100 mL), p-toluenesulfonyl chloride (22.8 g, 0.12 mol), concentrated HCl, ethyl acetate, activated carbon, anhydrous calcium chloride.

-

Procedure:

-

Dissolve L-glutamic acid in 100 mL of 2N NaOH and heat the solution to approximately 70°C in a water bath.

-

Add p-toluenesulfonyl chloride in portions over 30 minutes while stirring. Maintain the pH at 9-10 by continuously adding NaOH solution dropwise.

-

Continue stirring at 70°C for 1 hour.

-

Cool the reaction mixture to room temperature, then further cool in an ice-salt bath to below 0°C.

-

Acidify the solution to pH ~3 by adding concentrated HCl dropwise.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, decolorize with activated carbon, and dry over anhydrous calcium chloride.

-

Filter the solution, concentrate it to approximately 80 mL, and cool in an ice-salt bath to precipitate the crystalline product.

-

-

Yield: 27.7 g (92%).

Solid-Phase Synthesis and Ring-Opening of an N-Tosyl-pyrrolidinone Derivative

This protocol outlines the ring-opening of a resin-bound N-tosyl lactam with benzylamine as the nucleophile.[6]

-

Materials: DHP resin-bound N-tosyl lactam (9), benzylamine (20 equivalents), pyridinium p-toluenesulfonate (PPTS), n-propanol.

-

Procedure:

-

Swell the resin-bound N-tosyl lactam (9) in THF.

-

Add a solution of benzylamine (20 eq.) in THF to the swollen resin.

-

Allow the reaction to proceed for the required duration (e.g., 24-48 hours) at room temperature.

-

Filter the resin and wash thoroughly with THF, methanol, and dichloromethane to remove excess reagents.

-

Dry the resin under vacuum.

-

To cleave the product from the resin, suspend the resin in n-propanol and add PPTS.

-

Heat the suspension (e.g., at 80°C) for 24 hours.

-

Filter off the resin and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product ((+)-12) by chromatography.

-

-

Yield: 94%.[6]

Conclusion

N-Tosyl-L-glutamic acid is a highly valuable and versatile chiral building block in modern organic synthesis. Its utility is demonstrated through its conversion into activated N-tosyl lactams, which serve as excellent precursors for a diverse range of enantiomerically pure glutamic acid derivatives via diastereoselective ring-opening reactions.[6] Furthermore, its structural features make it an ideal starting point for the rational design of chiral ligands for asymmetric catalysis and its role as a protected amino acid is beneficial in peptide synthesis.[7][12] The straightforward preparation and the ability to control stereochemical outcomes firmly establish N-Tosyl-L-glutamic acid as a cornerstone of the chiral pool for researchers in drug discovery and chemical synthesis.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. era.ed.ac.uk [era.ed.ac.uk]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. scbt.com [scbt.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. nbinno.com [nbinno.com]

- 8. N-Tosyl-L-glutamic acid | 4816-80-2 | FT28349 | Biosynth [biosynth.com]

- 9. ruifuchem.com [ruifuchem.com]

- 10. biosynth.com [biosynth.com]

- 11. benthamscience.com [benthamscience.com]

- 12. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemical Methods for Peptide and Protein Production - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Conformational Analysis of Tosyl-L-glutamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for analyzing the conformational landscape of Tosyl-L-glutamic acid. This N-tosylated derivative of L-glutamic acid presents a unique conformational profile due to the interplay of the flexible glutamic acid backbone and the bulky, aromatic tosyl group. Understanding its conformational preferences is crucial for applications in organic synthesis, drug design, and materials science.

Introduction to this compound

This compound is a protected form of L-glutamic acid, a key excitatory neurotransmitter in the human brain.[1][2] The tosyl group, a p-toluenesulfonyl group, is often used as a protecting group for the amino functionality in peptide synthesis and other organic transformations. Beyond its protective role, the tosyl group significantly influences the molecule's steric and electronic properties, thereby dictating its conformational behavior and potential intermolecular interactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 4816-80-2 | [1] |

| Molecular Formula | C₁₂H₁₅NO₆S | [1] |

| Molecular Weight | 301.32 g/mol | [1] |

| Melting Point | 131.0 °C | |

| Boiling Point | 534.2 °C | |

| Flash Point | 276.9 °C | |

| Appearance | White to off-white powder or crystals | [3] |

| Purity (Titration) | min 98% | [3] |

Theoretical and Computational Methodologies

The conformational landscape of this compound can be elucidated through a combination of theoretical calculations and computational modeling. These methods provide insights into the relative energies of different conformers, the barriers to conformational change, and the influence of solvent on the conformational equilibrium.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for determining the optimized geometries and relative energies of different conformers of a molecule in the gas phase or in the presence of an implicit solvent model.

Experimental Protocol: Conformational Search and Optimization

-

Initial Structure Generation: Generate a set of initial conformations of this compound by systematically rotating the rotatable bonds. This includes the backbone dihedral angles (φ, ψ) and the side-chain dihedral angles (χ1, χ2, χ3).

-

Preliminary Optimization: Perform an initial geometry optimization of each generated conformer using a computationally less expensive method, such as a semi-empirical method or a small basis set DFT calculation.

-

Full Optimization and Frequency Calculation: The low-energy conformers from the preliminary scan are then subjected to a full geometry optimization and frequency calculation at a higher level of theory, for instance, using the B3LYP functional with a 6-311++G(d,p) basis set. The frequency calculation confirms that the optimized structures are true energy minima (no imaginary frequencies).

-

Energy Calculation: The relative energies of the stable conformers are calculated, including the zero-point vibrational energy (ZPVE) correction.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational behavior of this compound in a solvent environment. By simulating the motion of the molecule over time, MD can explore the accessible conformational space and identify the most populated conformational states.

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup: Place the optimized structure of this compound in a periodic box of solvent (e.g., water). The system is then neutralized by adding counter-ions if necessary.

-

Force Field Selection: Choose an appropriate force field for the simulation, such as AMBER or CHARMM, which accurately describes the interactions between the atoms in the system.

-

Minimization: Minimize the energy of the system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature and then run a simulation under constant temperature and pressure (NPT ensemble) to equilibrate the system.

-

Production Run: Once the system is equilibrated, run a long production simulation (typically nanoseconds to microseconds) to collect data on the conformational dynamics.

-

Analysis: Analyze the trajectory to identify the major conformational states, calculate the population of each state, and determine the free energy landscape of the molecule.

Visualization of Computational Workflows

The following diagrams illustrate the workflows for the theoretical and computational analysis of this compound conformation.

Conclusion

The conformational analysis of this compound through theoretical calculations and molecular dynamics simulations provides invaluable insights into its structural preferences and dynamic behavior. The methodologies outlined in this guide offer a robust framework for researchers and scientists to explore the conformational landscape of this and other N-substituted amino acids. A thorough understanding of these conformational properties is paramount for the rational design of novel molecules with tailored functions in drug development and materials science.

References

Supramolecular Chemistry of N-Tosyl-L-glutamic Acid: A Technical Guide for Researchers and Drug Development Professionals

Introduction

N-Tosyl-L-glutamic acid, a derivative of the naturally occurring amino acid L-glutamic acid, has emerged as a molecule of significant interest in the field of supramolecular chemistry. Its inherent chirality, coupled with the presence of multiple hydrogen bonding sites and aromatic moieties, makes it an excellent building block for the construction of ordered, self-assembled supramolecular structures. These structures, often in the form of hydrogels or organogels, exhibit remarkable properties such as stimuli-responsiveness and the ability to encapsulate and deliver therapeutic agents. This technical guide provides a comprehensive overview of the supramolecular chemistry of N-Tosyl-L-glutamic acid and its derivatives, focusing on their synthesis, self-assembly, and applications in drug delivery and materials science.

Molecular Structure and Properties

N-Tosyl-L-glutamic acid is characterized by a chiral L-glutamic acid core, an N-terminal tosyl group, and two carboxylic acid functionalities. This unique combination of a bulky, aromatic tosyl group and the hydrogen-bonding capabilities of the carboxylic acid and amide groups drives its self-assembly into higher-order structures.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₆S | [1] |

| Molecular Weight | 301.32 g/mol | [1] |

| Melting Point | 131.0 °C | |

| Appearance | White to off-white powder |

Synthesis of N-Tosyl-L-glutamic Acid

The synthesis of N-Tosyl-L-glutamic acid is typically achieved through the reaction of L-glutamic acid with p-toluenesulfonyl chloride (tosyl chloride) in an alkaline aqueous solution.

Experimental Protocol: Synthesis of N-(p-Tolylsulphonyl)-L-glutamic acid[3]

-

Dissolution: Dissolve 14.7 g (0.1 mol) of L-glutamic acid in 100 mL of 2N NaOH.

-

Reaction Initiation: Heat the solution to approximately 70°C in a water bath.

-

Addition of Tosyl Chloride: Add 22.8 g (0.12 mol) of p-tosylchloride in portions under stirring over a period of about 30 minutes.

-

pH Maintenance: Continuously add NaOH solution dropwise to maintain the pH at an alkaline level.

-

Reaction Continuation: Continue the reaction at 70°C with stirring for 1 hour.

-

Cooling and Acidification: After cooling to room temperature, place the reaction mixture in an ice-salt bath to cool below 0°C. Add concentrated hydrochloric acid dropwise until the pH is approximately 3.

-

Extraction: Extract the product with 300 mL of ethyl acetate in three portions.

-

Purification: Combine all extracts, heat under reflux, and decolorize with activated carbon. Filter the solution and dry over anhydrous calcium chloride.

-

Crystallization: Concentrate the obtained solution to 80 mL and cool in an ice-salt bath to precipitate crystalline L-(+)-N-p-tosylglutamic acid.

-

Yield: This process yields approximately 27.7 g (92%) of the final product.

Supramolecular Self-Assembly and Gelation

The self-assembly of N-Tosyl-L-glutamic acid and its derivatives is primarily driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. These interactions lead to the formation of one-dimensional fibrillar networks that can entangle to form a three-dimensional matrix, immobilizing solvent molecules and resulting in the formation of a gel.

Factors Influencing Gelation

-

Solvent: The nature of the solvent plays a crucial role in the gelation process. The solubility of the gelator and the solvent's ability to participate in hydrogen bonding can significantly influence the self-assembly process.

-

pH: For hydrogels, pH is a critical factor. The protonation state of the carboxylic acid groups affects the electrostatic interactions and hydrogen bonding patterns, thereby influencing gel formation and stability. pH-responsive gels can be designed to undergo a sol-gel transition at specific pH values, making them suitable for targeted drug delivery.[2]

-

Temperature: Gelation is often a thermo-reversible process. Heating a gel can disrupt the non-covalent interactions, leading to a sol state, which can then reform upon cooling.

-

Concentration: A minimum gelation concentration (MGC) is required for gel formation. Below this concentration, the fibrillar network is not extensive enough to immobilize the solvent.

Quantitative Data on Gelation of N-Acyl-L-glutamic Acid Derivatives

While specific quantitative data for N-Tosyl-L-glutamic acid is limited in the available literature, studies on analogous N-acyl-L-glutamic acid derivatives provide valuable insights.

| Gelator | Solvent | Minimum Gelation Concentration (MGC) | Reference |

| N-lauroyl-L-glutamic acid dibutylamide & N-2-ethylhexanoyl-L-glutamic acid dibutylamide (1:1 mixture) | Water (with surfactants) | ~0.2-0.6 wt% | [3] |

Experimental Protocols for Gelation and Characterization

Preparation of Hydrogels (General Protocol)

A common method for preparing low molecular weight gelator (LMWG) hydrogels involves first dissolving the gelator in an alkaline aqueous solution to form a precursor solution. The gelation is then triggered by a change in pH, the addition of counter-ions, or a change in temperature.[4]

-

Preparation of Precursor Solution: Suspend the N-Tosyl-L-glutamic acid derivative in deionized water. Adjust the pH to a value where the gelator is soluble (typically alkaline) by adding a base (e.g., NaOH). Gentle heating may be required to facilitate dissolution.

-

Gelation Trigger:

-

pH Change: Slowly add an acid (e.g., HCl or glucono-δ-lactone for slow acidification) to the precursor solution to lower the pH and induce gelation.

-

Temperature Change: If the system is thermo-responsive, cool the precursor solution to trigger gel formation.

-

-

Maturation: Allow the gel to mature at a constant temperature for a specified period to ensure the formation of a stable network.

Characterization Techniques

-

Rheology: Rheological studies are essential to determine the mechanical properties of the gels, such as their stiffness and viscoelasticity. Dynamic frequency sweeps can provide information on the storage modulus (G') and loss modulus (G'').

-

Spectroscopy (FTIR, CD): Fourier Transform Infrared (FTIR) spectroscopy can be used to study the hydrogen bonding interactions within the gel network. Circular Dichroism (CD) spectroscopy is useful for probing the chiral organization of the self-assembled structures.

-

Microscopy (SEM, TEM, AFM): Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are employed to visualize the morphology of the self-assembled fibrillar network.

Applications in Drug Delivery and Chiral Recognition

The unique properties of N-Tosyl-L-glutamic acid-based supramolecular gels make them promising candidates for various biomedical applications.

Controlled Drug Release

The three-dimensional network of hydrogels can encapsulate drug molecules and release them in a controlled manner. The release kinetics can be tuned by modifying the cross-linking density of the gel, which is influenced by factors such as gelator concentration and pH.[5] The pH-responsive nature of these gels is particularly advantageous for targeted drug delivery to specific sites in the body with different pH environments, such as the gastrointestinal tract.

Chiral Recognition and Separation

The inherent chirality of N-Tosyl-L-glutamic acid can be transferred to the supramolecular assembly, creating a chiral environment within the gel matrix. This chiral microenvironment can be utilized for the enantioselective recognition and separation of racemic mixtures.[6] Chiral supramolecular gels can serve as a stationary phase in chromatography for the separation of enantiomers.

Visualizations of Key Processes

Supramolecular Self-Assembly Pathway

Caption: Self-assembly of N-Tosyl-L-glutamic acid into a supramolecular gel.

Experimental Workflow for Hydrogel Preparation and Characterization

Caption: Workflow for hydrogel preparation and characterization.

pH-Responsive Drug Release Mechanism

Caption: pH-responsive drug release from a glutamic acid-based hydrogel.

Conclusion and Future Perspectives

N-Tosyl-L-glutamic acid and its derivatives are versatile building blocks for the creation of functional supramolecular materials. While the foundational principles of their self-assembly are understood, there remains a significant opportunity for further research, particularly in obtaining detailed quantitative data on the gelation properties of N-Tosyl-L-glutamic acid itself. Future work should focus on a systematic investigation of its hydrogel and organogel systems, including comprehensive rheological characterization and drug release studies with various therapeutic agents. Such studies will be crucial for the rational design of novel drug delivery systems and advanced materials based on this promising class of low molecular weight gelators. The exploration of their application in areas such as tissue engineering and biocatalysis also presents exciting avenues for future research.

References

- 1. scbt.com [scbt.com]

- 2. acs.figshare.com [acs.figshare.com]

- 3. Hydrogel Formation by Glutamic-acid-based Organogelator Using Surfactant-mediated Gelation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Controlling the formulation structures and properties of Low Molecular Weight Gelators - Enlighten Theses [theses.gla.ac.uk]

- 5. Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 6. Enantioselective Recognition by Chiral Supramolecular Gels - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Use of Glutamic Acid Derivatives in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamic acid (Glu), with its acidic side-chain carboxyl group, is a functionally critical amino acid in many peptides and proteins, contributing to their structure, solubility, and biological activity. Its incorporation into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS) requires a robust protection strategy for its γ-carboxyl group to prevent side reactions. This document provides a detailed overview of the standard methodologies for using protected glutamic acid derivatives in SPPS, with a special focus on the widely adopted Fmoc/tBu and Boc/Bzl strategies.